molecular formula C16H16N2O4 B5771098 4-methoxy-3-nitro-N-phenethylbenzamide

4-methoxy-3-nitro-N-phenethylbenzamide

Cat. No.: B5771098
M. Wt: 300.31 g/mol
InChI Key: LAKKUADRGMIXHN-UHFFFAOYSA-N
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Description

Significance of Benzamide (B126) Scaffolds in Contemporary Chemical and Biological Research

The benzamide scaffold is a cornerstone in drug discovery and medicinal chemistry, recognized for its versatile biological activities. researchgate.netresearchgate.netacs.org This structural motif is present in a significant number of approved pharmaceutical agents, underscoring its importance. nanobioletters.com Benzamide derivatives have demonstrated a wide array of pharmacological effects, including antimicrobial, anticancer, anti-inflammatory, and analgesic properties. researchgate.netnanobioletters.com The amide linkage within the benzamide structure is crucial, as it can form hydrogen bonds with biological targets such as enzymes and receptors, a key aspect of its mechanism of action. nih.gov

The adaptability of the benzamide scaffold allows for extensive structural modifications, enabling the fine-tuning of its biological and physicochemical properties. mdpi.com Researchers have explored various substitutions on both the benzoyl and amine portions of the molecule, leading to the development of compounds with enhanced potency and selectivity for specific biological targets. mdpi.comacs.org This inherent versatility makes the benzamide framework a privileged structure in the design of novel therapeutic agents.

Overview of Nitrophenolic and Methoxy (B1213986) Substitutions in Structurally Related Compounds

The introduction of nitrophenolic and methoxy groups onto aromatic rings can profoundly influence the biological activity of a compound. The nitro group is a strong electron-withdrawing group that can alter the electronic properties of the molecule, potentially enhancing its interaction with biological targets. researchgate.net In some instances, the presence of a nitro group on a benzamide derivative has been shown to be essential for its biological activity. elsevierpure.com However, in other cases, the addition of a nitro group can decrease the desired activity, such as the anti-proliferative effects of certain benzamide-based histone deacetylase inhibitors. researchgate.netnih.gov

The methoxy group, conversely, is a common feature in many natural products and approved drugs. nih.gov It can influence a molecule's lipophilicity, metabolic stability, and binding affinity to target proteins. nih.gov The strategic placement of methoxy groups can lead to significant improvements in a compound's pharmacological profile. nih.gov For example, some methoxy-substituted benzamide derivatives have shown promising results as inhibitors of enzymes implicated in Alzheimer's disease. mdpi.com The interplay between the electron-withdrawing nitro group and the electron-donating methoxy group can create a unique electronic environment on the benzamide scaffold, potentially leading to novel biological activities.

Rationale for Academic Investigation of 4-Methoxy-3-nitro-N-phenethylbenzamide

The academic investigation of this compound is predicated on the established biological significance of its constituent parts. The N-phenethylbenzamide core itself is a recognized pharmacophore with a range of biological activities. The phenethylamine (B48288) moiety is a well-known structural motif in neuroscience and pharmacology. nih.gov

The specific substitution pattern of a methoxy group at the 4-position and a nitro group at the 3-position of the benzoyl ring presents a unique combination of electronic and steric properties. The exploration of such a compound is driven by the hypothesis that these substitutions could modulate the biological activity of the N-phenethylbenzamide scaffold in novel ways. For instance, based on the known antimicrobial and anticancer activities of other substituted benzamides, it is plausible that this compound could exhibit similar properties. nanobioletters.comresearchgate.netnih.gov The systematic investigation of such derivatives is a rational approach to expanding the chemical space of biologically active molecules and understanding the structure-activity relationships of this class of compounds.

Current Research Landscape and Gaps in the Study of Similar Chemical Entities

The current research landscape for benzamide derivatives is vast and diverse, with numerous studies focusing on their synthesis and evaluation for various biological activities. researchgate.netnanobioletters.com There is a significant body of work on the development of benzamides as anticancer agents, antimicrobials, and central nervous system modulators. nih.govmdpi.comresearchgate.net

Despite this extensive research, there are notable gaps in the literature. While many studies have explored monosubstituted or disubstituted benzamides, the specific combination of a 4-methoxy and 3-nitro substitution on an N-phenethylbenzamide scaffold appears to be underrepresented in published research. This lack of direct investigation constitutes a clear research gap. The synthesis and biological evaluation of this compound would therefore represent a novel contribution to the field. Such research would not only provide valuable data on a new chemical entity but also help to further elucidate the structure-activity relationships within the broader class of substituted benzamides. The potential for this compound to exhibit unique biological activities, arising from the specific interplay of its functional groups, makes its study a worthwhile scientific endeavor.

Data Tables

Table 1: Biological Activities of Representative Benzamide Derivatives

Compound/Derivative ClassSubstitutionBiological Activity
N-Substituted BenzamidesVariedAnticancer (Histone Deacetylase Inhibition) nih.gov
4-Nitrobenzamide DerivativesSchiff BaseAntimicrobial ijpbs.com
N-Benzamide DerivativesVariedAntimicrobial nanobioletters.com
N-(3-chloro-2-aryl-4-oxoazetidin-1-yl)-4-nitro benzamideAzetidinoneAntibacterial researchgate.net
Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived CarboxamidesMethoxy, HydroxyAntiproliferative, Antioxidative, Antibacterial mdpi.comnih.gov
N,N′-(1,4-phenylene)bis(3-methoxybenzamide)3-MethoxyAcetylcholinesterase and β-secretase Inhibition mdpi.com

Table 2: Influence of Methoxy and Nitro Substituents on Biological Activity

SubstituentGeneral Effect on Aromatic CompoundsExample in Benzamide Derivatives
Methoxy Group Can increase lipophilicity, metabolic stability, and target binding. nih.govN,N′-(1,4-phenylene)bis(3-methoxybenzamide) shows inhibitory activity against enzymes relevant to Alzheimer's disease. mdpi.com
Nitro Group Strong electron-withdrawing group that can enhance biological activity. researchgate.netThe nitro group is essential for the biological activity of some bis-benzamide androgen receptor inhibitors. elsevierpure.com
Nitro Group Can also decrease biological activity in some contexts. nih.govA nitro group on the benzene (B151609) ring of some benzamide-based histone deacetylase inhibitors decreases their anti-proliferative activity. researchgate.netnih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-methoxy-3-nitro-N-(2-phenylethyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O4/c1-22-15-8-7-13(11-14(15)18(20)21)16(19)17-10-9-12-5-3-2-4-6-12/h2-8,11H,9-10H2,1H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAKKUADRGMIXHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NCCC2=CC=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>45 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47204510
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Synthetic Methodologies for 4 Methoxy 3 Nitro N Phenethylbenzamide and Analogues

Retrosynthetic Analysis of the 4-Methoxy-3-nitro-N-phenethylbenzamide Structure

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For this compound, the primary disconnection is at the amide bond. This bond can be formed through the reaction of a carboxylic acid derivative and an amine.

This leads to two key precursors:

An activated derivative of 4-methoxy-3-nitrobenzoic acid: This component provides the substituted benzoyl group.

Phenethylamine (B48288): This molecule provides the N-phenethyl portion of the final compound.

Further disconnection of 4-methoxy-3-nitrobenzoic acid suggests that it can be synthesized from a simpler benzoic acid derivative through electrophilic aromatic substitution reactions to introduce the methoxy (B1213986) and nitro groups.

Conventional Synthetic Routes to N-Phenethylbenzamide Compounds

The formation of the amide bond in N-phenethylbenzamide compounds is a fundamental transformation in organic chemistry. researchgate.net Conventional methods typically involve the coupling of a benzoic acid derivative with phenethylamine. google.com

One common approach is the conversion of the carboxylic acid to a more reactive species, such as an acyl chloride. This is often achieved by treating the benzoic acid with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting acyl chloride is then reacted with phenethylamine, usually in the presence of a base to neutralize the hydrochloric acid byproduct.

Another widely used method is direct amide coupling, which utilizes a variety of reagents to facilitate the reaction between the carboxylic acid and the amine without the need to isolate an acyl chloride intermediate. These coupling reagents activate the carboxylic acid in situ.

Optimized Synthetic Protocols for this compound

Optimized protocols for the synthesis of this compound focus on improving yield, purity, and reaction conditions.

The crucial step in synthesizing this compound is the amidation reaction. While the use of acyl chlorides is effective, direct coupling methods are often preferred for their milder conditions and operational simplicity. rasayanjournal.co.in A variety of coupling reagents are available, each with its own advantages. researchgate.netbachem.comsigmaaldrich.com

Commonly used coupling reagents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) and diisopropylcarbodiimide (DIC), often used in conjunction with additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) to suppress side reactions and improve efficiency. Phosphonium-based reagents like (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) and (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP) are also highly effective. sigmaaldrich.com Uronium-based reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are known for their high reactivity. bachem.comsigmaaldrich.com

A specific synthesis of a related compound, 4-methoxy-N-(4-methoxy-2-nitrophenyl)benzamide, was achieved by reacting 4-methoxy-2-nitroaniline (B140478) with p-methoxybenzoyl chloride in dichloromethane (B109758) with triethylamine (B128534) as a base. nih.gov This highlights a practical application of the acyl chloride method.

Table 1: Common Coupling Reagents for Amide Synthesis

Coupling Reagent ClassExamplesCommon AdditivesKey Features
CarbodiimidesDCC, DIC, EDCHOBt, HOAtWidely used, cost-effective.
Phosphonium SaltsBOP, PyBOP, PyAOP-High efficiency, good for hindered couplings. sigmaaldrich.com
Aminium/Uronium SaltsHBTU, TBTU, HATU, HCTU-Very reactive, fast reaction times. bachem.comsigmaaldrich.com

The synthesis of the 4-methoxy-3-nitrobenzoic acid precursor requires the introduction of the methoxy and nitro functional groups onto the benzene (B151609) ring. The order of these introductions is critical due to the directing effects of the substituents.

Typically, the methoxy group is introduced first. Starting with 4-hydroxybenzoic acid, the hydroxyl group can be converted to a methoxy group via Williamson ether synthesis, using a methylating agent like dimethyl sulfate (B86663) or methyl iodide in the presence of a base.

The subsequent nitration of the methoxy-substituted ring is a standard electrophilic aromatic substitution. The methoxy group is an ortho-, para-director. Therefore, nitration of 4-methoxybenzoic acid will yield a mixture of products, with the nitro group being introduced at the positions ortho to the methoxy group. The desired 3-nitro isomer must then be separated from other isomers. For instance, the synthesis of N-(4-methoxy-3-nitrophenyl)acetamide involved the acetylation of 4-methoxy-3-nitroaniline (B184566) with acetic anhydride (B1165640). researchgate.net Similarly, N-(4-methoxy-2-nitrophenyl)acetamide was synthesized from 4-methoxy-2-nitroaniline. nih.gov

The synthesis of benzamides can be influenced by specific reaction conditions and the use of catalysts. For example, the synthesis of certain 2-phenoxybenzamides involved the use of 2-chloro-N-methylpyridinium iodide and diisopropylethylamine (DIPEA) to facilitate the amide bond formation. researchgate.net

Catalysis can play a role in various steps. For example, in the reduction of nitro groups to amines, which is a common transformation for creating analogues, catalysts like palladium on carbon (Pd/C) with a hydrogen source are frequently used. researchgate.net A study on the reduction of nitro compounds highlighted the use of a superparamagnetic core-shell metal-organic framework (Fe3O4@Ni-Co-BTC NPs) as an efficient and magnet-separable nanocatalyst. ijnc.ir

Strategies for Derivatization and Structural Modification of this compound

The core structure of this compound offers multiple sites for chemical modification, primarily on the phenethyl group and the benzamide (B126) aromatic ring. These modifications are instrumental in fine-tuning the compound's properties.

Modifications on the Phenethyl Moiety

The N-phenethyl moiety of the benzamide is a common target for derivatization to explore its impact on biological activity. Research has shown that substituents on the aromatic ring of the N-phenethyl group can significantly influence the compound's properties. For instance, the introduction of various substituents on the N-phenethyl ring has been a key strategy in the development of opioid receptor modulators. nih.gov

Common modifications include the introduction of electron-donating or electron-withdrawing groups onto the phenyl ring of the phenethyl group. For example, N-phenethylnormorphine and its analogs have been synthesized with various substituents on the phenethyl moiety to modulate their interaction with opioid receptors. mdpi.com Increasing the chain length to a phenylpropyl group or introducing unsaturation to form a cinnamyl side chain are other explored modifications. nih.gov

A general synthetic route to achieve these modifications involves the N-alkylation of a primary amine with a substituted phenethyl halide. For example, N-phenethylmorphinans are prepared from their precursor secondary amines by N-alkylation with phenethyl bromide. nih.gov

Table 1: Examples of Modifications on the N-Phenethyl Moiety

Modification TypeExample Substituent/ChangeStarting Materials
Aromatic Substitutionpara-Chloro2-(4-chlorophenyl)ethan-1-amine and a benzoyl chloride derivative
Aromatic Substitutionpara-Nitro2-(4-nitrophenyl)ethan-1-amine and a benzoyl chloride derivative
Chain ExtensionPhenylpropyl3-phenylpropan-1-amine and a benzoyl chloride derivative
Introduction of UnsaturationCinnamylCinnamylamine and a benzoyl chloride derivative

Substituent Effects on the Benzamide Aromatic Ring

The electronic and steric nature of substituents on the benzamide aromatic ring plays a critical role in directing the synthesis and influencing the properties of the final compound. nih.gov The 4-methoxy and 3-nitro groups on the primary scaffold of this compound are strong directing groups in electrophilic aromatic substitution reactions.

The methoxy group (-OCH₃) is an activating, ortho-, para-directing group, while the nitro group (-NO₂) is a deactivating, meta-directing group. nih.gov Their combined influence dictates the position of any further substitution on the benzamide ring. The presence of a nitro group has been shown to decrease the anti-proliferative activity of some benzamide derivatives, highlighting the significant impact of this substituent. nih.gov

The synthesis of various substituted benzamides often starts from a substituted benzoic acid or benzoyl chloride. For instance, the synthesis of N-(4-methoxy-3-nitrophenyl)-benzamide can begin with 4-methoxy-3-nitrobenzoic acid. evitachem.com The nature of substituents on the benzoyl chloride can be varied to introduce different functionalities onto the benzamide ring. unej.ac.id

Table 2: Influence of Substituents on the Benzamide Ring

SubstituentPositionElectronic EffectDirecting Effect (for further substitution)
Methoxy (-OCH₃)4Electron-donating (activating)Ortho, Para
Nitro (-NO₂)3Electron-withdrawing (deactivating)Meta

The reduction of the nitro group to an amine is a common transformation that dramatically alters the electronic properties of the benzamide ring, converting an electron-withdrawing group into an electron-donating one. This can be achieved through catalytic hydrogenation or using reducing agents like tin(II) chloride. google.com

Stereochemical Control in Synthesis

Achieving stereochemical control is a crucial aspect of synthesizing complex molecules, particularly those with potential biological activity. While the core structure of this compound is achiral, the introduction of chiral centers, for instance, through modification of the phenethyl moiety or the addition of chiral substituents to the benzamide ring, necessitates stereoselective synthetic methods.

The use of chiral auxiliaries is a common strategy to induce stereoselectivity. An auxiliary is a chiral compound that is temporarily incorporated into the substrate to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter is created, the auxiliary is removed. mdpi.com For benzamide derivatives, chiral amines or alcohols can be used to introduce stereocenters.

Conformational control can also be used to influence stereochemistry. The orientation of the amide bond relative to the aromatic ring can be influenced by the presence of ortho substituents, which can lead to atropisomerism if rotation around the aryl-carbonyl bond is restricted. unej.ac.id

Purification and Isolation Methodologies for Synthesized Benzamide Derivatives

The purification and isolation of the target benzamide derivative from the reaction mixture are critical steps to ensure its purity and for accurate characterization. Common techniques employed for the purification of benzamide derivatives, including those with nitro groups, are recrystallization and column chromatography. evitachem.comnih.gov

Recrystallization is a widely used technique for purifying solid compounds. The choice of solvent is crucial; an ideal solvent will dissolve the compound at an elevated temperature but not at room temperature, while the impurities remain soluble at all temperatures or are insoluble. For benzamide derivatives, solvents like ethanol (B145695) are often used. mdpi.com

Column chromatography is a versatile purification technique that separates compounds based on their differential adsorption onto a stationary phase. Silica (B1680970) gel is a common stationary phase for the purification of moderately polar organic compounds like benzamide derivatives. A solvent system (eluent) of appropriate polarity is chosen to move the compounds down the column at different rates. For example, a mixture of ethyl acetate (B1210297) and petroleum ether has been used to purify a benzamide derivative. nih.gov The progress of the separation is often monitored by thin-layer chromatography (TLC). rjptonline.org

Following purification, the identity and purity of the synthesized compound are confirmed using various analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), mass spectrometry (MS), and infrared (IR) spectroscopy. nih.govresearchgate.net

Table 3: Common Purification Techniques for Benzamide Derivatives

TechniquePrincipleCommon Solvents/Stationary Phases
RecrystallizationDifference in solubility of the compound and impurities in a solvent at different temperatures.Ethanol, Water
Column ChromatographyDifferential adsorption of compounds onto a stationary phase as a mobile phase passes through.Stationary Phase: Silica Gel; Mobile Phase: Ethyl Acetate/Petroleum Ether, Dichloromethane/Methanol

Molecular and Cellular Mechanism Investigations of 4 Methoxy 3 Nitro N Phenethylbenzamide

In Vitro Enzyme Modulation and Inhibition Studies

Scientific literature does not currently contain specific data on the in vitro enzyme modulation or inhibition properties of 4-methoxy-3-nitro-N-phenethylbenzamide.

There are no available research findings detailing the effects of this compound on kinase or phosphatase activity.

While benzamide (B126) derivatives have been investigated as inhibitors of enzyme systems like phosphodiesterase, specific studies on this compound's interaction with phosphodiesterases or deubiquitinases have not been identified in the public domain. nih.gov

Receptor Binding and Activation Studies in Cellular Models

No specific studies on the receptor binding and activation profile of this compound in cellular models have been found.

There is no available data from receptor binding or functional assays to characterize the interaction of this compound with any G-Protein Coupled Receptors (GPCRs).

Information regarding the modulatory effects of this compound on ion channels is not present in the reviewed scientific literature.

Cellular Pathway Perturbation Analysis (In Vitro)

No in vitro studies analyzing the perturbation of cellular pathways by this compound have been published.

Impact on Cell Cycle Progression

There is no direct evidence from reviewed scientific literature detailing the impact of this compound on cell cycle progression. However, studies on other N-substituted benzamides and nitro-aromatic compounds suggest that this class of molecules can influence cell cycle checkpoints.

For instance, research on the N-substituted benzamide, declopramide (B1670142), has shown that it can induce a G2/M cell cycle block in murine pre-B cells and human promyelocytic cancer cells. nih.gov This arrest was observed to be independent of p53 status, as it occurred in p53-deficient cells as well. nih.gov Similarly, certain nitro-substituted hydroxynaphthanilides have been found to cause an accumulation of cells in the G1 phase, which was associated with a downregulation of cyclin E1 protein levels. nih.gov These findings suggest that compounds with a benzamide or nitro-substituted aromatic structure have the potential to interfere with the normal progression of the cell cycle.

Table 1: Illustrative Data on Cell Cycle Effects of Structurally Related Compounds

CompoundCell LineObserved EffectKey Protein ModulationReference
Declopramide70Z/3 (murine pre-B), HL60 (human promyelocytic)G2/M phase arrestp53-independent nih.gov
3-hydroxy-N-(3-nitrophenyl)naphthalene-2-carboxamideTHP-1 (human monocytic), MCF-7 (human breast cancer)G1 phase accumulationDownregulation of Cyclin E1 nih.gov
2-hydroxy-N-(4-nitrophenyl)-naphthalene-1-carboxamideTHP-1 (human monocytic), MCF-7 (human breast cancer)G1 phase accumulationDownregulation of Cyclin E1 nih.gov

This table is illustrative and based on findings for structurally related compounds, not this compound itself.

Modulation of Apoptosis Pathways

Specific studies on the modulation of apoptosis pathways by this compound are not currently available in the scientific literature. Nevertheless, the broader class of N-substituted benzamides has been shown to induce programmed cell death.

Declopramide, for example, has been demonstrated to trigger apoptosis by stimulating the release of cytochrome c into the cytosol, which in turn leads to the activation of caspase-9. nih.gov The induction of apoptosis by this compound was inhibited by a broad-spectrum caspase inhibitor and a specific caspase-9 inhibitor, underscoring the importance of the mitochondrial pathway of apoptosis. nih.gov Furthermore, the overexpression of the anti-apoptotic protein Bcl-2 was found to inhibit declopramide-induced apoptosis. nih.gov In a similar vein, some nitro-substituted hydroxynaphthanilides have also been reported to have pro-apoptotic effects. nih.gov

Table 2: Illustrative Data on Apoptotic Effects of a Structurally Related Compound

CompoundCell LineApoptotic MechanismKey MediatorsReference
Declopramide70Z/3, HL60Induction of apoptosisCytochrome c release, Caspase-9 activation nih.gov

This table is illustrative and based on findings for a structurally related compound, not this compound itself.

Interference with Inflammatory Signaling Cascades

While there is no direct research on the anti-inflammatory mechanisms of this compound, studies on other benzamide derivatives indicate a potential for interference with inflammatory pathways.

For example, a series of N-phenylcarbamothioylbenzamides have demonstrated anti-inflammatory activity, which was linked to their ability to potently inhibit the synthesis of prostaglandin (B15479496) E2 (PGE2). nih.govresearchgate.netnih.gov PGE2 is a key mediator of inflammation, and its inhibition is a common mechanism for non-steroidal anti-inflammatory drugs. Additionally, the N-substituted benzamide declopramide has been reported to exert anti-inflammatory effects by inhibiting NF-κB (nuclear factor kappa B), a critical transcription factor that regulates the expression of many pro-inflammatory genes. nih.gov

Table 3: Illustrative Data on Anti-inflammatory Effects of Structurally Related Compounds

Compound ClassProposed MechanismKey TargetReference
N-phenylcarbamothioylbenzamidesInhibition of prostaglandin synthesisProstaglandin E2 nih.govresearchgate.netnih.gov
DeclopramideInhibition of pro-inflammatory transcription factorNF-κB nih.gov

This table is illustrative and based on findings for structurally related compounds, not this compound itself.

Gene Expression Profiling in Response to Compound Exposure (In Vitro)

As of the latest review of scientific literature, no studies have been published detailing the gene expression profiling of cells exposed to this compound in an in vitro setting. Therefore, data on how this specific compound may alter gene expression is not available.

Proteomic and Metabolomic Analysis of Cellular Responses (In Vitro)

A review of the current scientific literature indicates that no proteomic or metabolomic analyses have been conducted on cellular responses to in vitro exposure to this compound. Consequently, there is no available data on the global protein and metabolite changes induced by this compound.

Computational and Theoretical Chemistry Studies of 4 Methoxy 3 Nitro N Phenethylbenzamide

Molecular Docking Simulations with Identified Biological Targets

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In drug discovery, this is crucial for understanding how a ligand, such as 4-methoxy-3-nitro-N-phenethylbenzamide, might interact with a biological target, typically a protein or enzyme.

For a compound like this, potential biological targets could be identified based on the activity of structurally similar molecules. For instance, various nitrobenzamide derivatives have been investigated for their anti-inflammatory or anticancer properties. nih.govunair.ac.idubaya.ac.id Therefore, relevant targets for docking simulations could include enzymes like cyclooxygenase (COX) or various protein kinases.

The docking process would involve:

Preparation of the Ligand: Building the 3D structure of this compound and optimizing its geometry to find the most stable conformation.

Preparation of the Receptor: Obtaining the 3D crystal structure of the target protein from a database like the Protein Data Bank (PDB).

Docking Simulation: Using software to place the ligand into the binding site of the receptor in various orientations and conformations, and scoring these poses based on binding affinity.

The results would typically be presented in a table summarizing the binding energies and identifying key interacting amino acid residues.

Table 1: Hypothetical Molecular Docking Results for this compound

Target Protein (PDB ID) Binding Affinity (kcal/mol) Interacting Residues Hydrogen Bonds
Target A -8.5 TYR 23, LEU 45, SER 89 2
Target B -7.9 VAL 12, PHE 67, ASN 98 1
Target C -6.2 ALA 34, ILE 56, GLY 78 0

Molecular Dynamics Simulations for Conformational Stability and Ligand-Target Interactions

Following molecular docking, molecular dynamics (MD) simulations can provide a more dynamic and realistic view of the ligand-target complex. MD simulations model the movement of atoms and molecules over time, offering insights into the stability of the binding and the nature of the interactions.

An MD simulation for the this compound-protein complex would involve:

Placing the docked complex in a simulated physiological environment (e.g., a water box with ions).

Running a simulation for a specific duration (e.g., nanoseconds to microseconds) to observe the dynamic behavior of the complex.

Analyzing the trajectory to assess the stability of the ligand in the binding pocket, typically by calculating the root-mean-square deviation (RMSD).

These simulations help to validate the docking results and provide a deeper understanding of the binding stability. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Analytics

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. To build a QSAR model for this compound, a dataset of structurally similar compounds with known biological activities against a specific target would be required.

The process would involve:

Data Collection: Gathering a series of molecules and their corresponding activity data.

Descriptor Calculation: Calculating various molecular descriptors (e.g., physicochemical, topological, electronic) for each molecule.

Model Building: Using statistical methods to build a regression model that correlates the descriptors with the biological activity.

Such a model could then be used to predict the activity of new, untested compounds, including this compound.

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. DFT calculations for this compound would provide valuable information about its geometry, electronic properties, and reactivity.

Key parameters obtained from DFT calculations include:

Optimized Molecular Geometry: The most stable 3D arrangement of the atoms.

HOMO-LUMO Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for understanding chemical reactivity and electronic transitions. researchgate.net

Molecular Electrostatic Potential (MEP): A map of the charge distribution on the molecule, indicating regions that are prone to electrophilic or nucleophilic attack.

Table 2: Hypothetical DFT Calculation Results for this compound

Parameter Value
HOMO Energy -6.5 eV
LUMO Energy -2.1 eV
HOMO-LUMO Gap 4.4 eV
Dipole Moment 3.2 Debye

In Silico Prediction of Molecular Interactions and Binding Modes

This section overlaps significantly with molecular docking but focuses on the detailed analysis of the binding interactions. In silico methods are used to visualize and characterize the specific non-covalent interactions between the ligand and the target.

For this compound, this would involve identifying:

Hydrogen Bonds: Interactions between hydrogen atoms and electronegative atoms like oxygen or nitrogen.

Hydrophobic Interactions: Interactions between nonpolar regions of the ligand and the target.

Van der Waals Forces: Weak, short-range electrostatic attractive forces.

Pi-Pi Stacking: Interactions between aromatic rings.

These predictions are essential for understanding the structural basis of the ligand's affinity and selectivity for its target. nih.govmdpi.com

Theoretical ADME (Absorption, Distribution, Metabolism, Excretion) Predictions for Compound Profiling

In silico ADME predictions are used to estimate the pharmacokinetic properties of a drug candidate early in the discovery process. For this compound, various computational models could be used to predict its ADME profile.

Key predicted properties would include:

Absorption: Prediction of oral bioavailability and intestinal absorption.

Distribution: Prediction of blood-brain barrier penetration and plasma protein binding.

Metabolism: Identification of potential metabolic sites and interactions with cytochrome P450 enzymes.

Excretion: Prediction of the likely routes of elimination from the body.

Toxicity: Early assessment of potential toxicities, such as hepatotoxicity or mutagenicity.

These predictions are often guided by rules such as Lipinski's Rule of Five, which assesses the druglikeness of a compound based on its physicochemical properties. nih.gov

Table 3: Hypothetical Theoretical ADME Predictions for this compound

Property Predicted Value Compliance
Molecular Weight 300.32 g/mol Yes (Lipinski)
LogP 3.5 Yes (Lipinski)
H-bond Donors 1 Yes (Lipinski)
H-bond Acceptors 4 Yes (Lipinski)
Blood-Brain Barrier Permeability Medium -
Oral Bioavailability Good -

Analytical Methodologies for Detection and Quantification of 4 Methoxy 3 Nitro N Phenethylbenzamide

Chromatographic Techniques for Purity and Identity Confirmation

Chromatographic methods are essential for separating 4-methoxy-3-nitro-N-phenethylbenzamide from starting materials, byproducts, and other impurities, as well as for confirming its identity and assessing its purity.

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of non-volatile compounds like this compound. Method development typically centers on reversed-phase (RP) chromatography, which separates compounds based on their hydrophobicity.

A common approach involves using a C18 stationary phase, which is a nonpolar silica-based packing material. researchgate.net The mobile phase generally consists of a mixture of an organic solvent, such as acetonitrile (B52724) (MeCN), and water. sielc.com The ratio of these solvents is optimized to achieve adequate retention and separation of the target compound from any impurities.

To ensure good peak shape and reproducibility, an acid modifier is often added to the mobile phase. sielc.com Phosphoric acid or formic acid are frequently used to suppress the ionization of any acidic or basic functional groups, which is crucial for consistent retention times. sielc.com For applications where the eluent is directed to a mass spectrometer (LC-MS), a volatile modifier like formic acid is necessary to avoid fouling the ion source. researchgate.netsielc.com Detection is typically accomplished using a UV detector, set at a wavelength where the aromatic rings of the benzamide (B126) absorb strongly. researchgate.netnih.gov This HPLC method is scalable and can be adapted for preparative separation to isolate impurities or for pharmacokinetic studies. sielc.com

Table 1: Typical HPLC Parameters for Analysis of Aromatic Amides

ParameterConditionRationale
Column C18, 5 µm, 4.6 x 150 mmStandard reversed-phase column for separating nonpolar to moderately polar compounds.
Mobile Phase Acetonitrile:Water with 0.1% Formic AcidAcetonitrile is a common organic modifier; formic acid ensures sharp peaks and is MS-compatible. researchgate.netsielc.com
Elution Mode Isocratic or GradientIsocratic for simple mixtures; gradient for complex samples with a wide range of polarities. researchgate.net
Flow Rate 1.0 mL/minA standard flow rate for analytical separations on a 4.6 mm ID column. nih.gov
Detection UV at 254 nm or 320 nmAromatic compounds strongly absorb UV light; specific wavelength depends on the chromophore. researchgate.netnih.gov
Temperature Ambient or controlled (e.g., 25 °C)Controlled temperature ensures reproducible retention times.

Gas Chromatography (GC) Applications

Gas Chromatography (GC) is generally suitable for compounds that are volatile and thermally stable. Due to its molecular weight and polar amide and nitro groups, this compound may have limited volatility and could be susceptible to thermal degradation in the high temperatures of the GC injector and column.

However, GC analysis can be employed, particularly when coupled with mass spectrometry (GC-MS). For related phenethylamines, GC-MS studies are common, often involving derivatization to increase volatility and thermal stability. ojp.gov Acylation of the amide nitrogen, if it were a primary or secondary amine, with reagents like pentafluoropropionyl anhydride (B1165640) or heptafluorobutyryl anhydride can yield derivatives with excellent chromatographic properties. ojp.gov While the target compound is a stable amide, this highlights a general strategy for similar structures. Analysis would typically be performed on a low-polarity capillary column, such as one with a dimethyl polysiloxane stationary phase. ojp.gov

Thin-Layer Chromatography (TLC) in Reaction Monitoring

Thin-Layer Chromatography (TLC) is an invaluable, rapid, and cost-effective technique for monitoring the progress of the synthesis of this compound. umich.edulibretexts.org The synthesis typically involves the coupling of 4-methoxy-3-nitrobenzoic acid (or its activated form, like an acyl chloride) with phenethylamine (B48288).

To monitor the reaction, small aliquots of the reaction mixture are taken at different time intervals and spotted onto a TLC plate alongside spots of the starting materials. libretexts.org The plate is then developed in a chamber containing an appropriate solvent system, often a mixture of a nonpolar solvent like hexane (B92381) and a more polar solvent like ethyl acetate (B1210297). rsc.org

The separation on the silica (B1680970) gel plate is based on polarity. The starting material, 4-methoxy-3-nitrobenzoic acid, is highly polar and will have a low retention factor (Rf). Phenethylamine is also polar. The product, this compound, being less polar than the carboxylic acid starting material, will travel further up the plate, resulting in a higher Rf value. The reaction is considered complete when the spot corresponding to the limiting reactant (e.g., the benzoic acid derivative) has disappeared and a new spot corresponding to the product is prominent. libretexts.org Visualization is typically achieved under UV light, as the aromatic rings are UV-active, or by staining with agents like iodine, which reversibly bind to organic compounds. rsc.org

Spectroscopic Methodologies for Structural Analysis

Spectroscopic techniques are indispensable for the unambiguous confirmation of the molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy Methods (1H, 13C)

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

For ¹H NMR of this compound, the spectrum would show distinct signals for each type of proton. The aromatic region would be complex, with signals from the two different benzene (B151609) rings. The protons on the nitro-substituted ring would appear at lower fields (higher ppm) due to the electron-withdrawing effect of the nitro and carbonyl groups. The protons of the phenethyl group's benzene ring would appear at a more typical aromatic chemical shift. The two methylene (B1212753) (-CH₂) groups of the phenethyl moiety would appear as two distinct triplets in the aliphatic region. The methoxy (B1213986) (-OCH₃) protons would be a sharp singlet, and the amide proton (-NH-) would likely be a broad singlet or triplet, depending on coupling.

Table 2: Predicted ¹H NMR Chemical Shifts for this compound

ProtonsPredicted Shift (ppm)MultiplicityIntegration
Amide NH~8.5-9.0br s or t1H
Ar-H (nitro-ring)~7.5-8.4m3H
Ar-H (phenyl-ring)~7.2-7.4m5H
Methoxy (-OCH₃)~4.0s3H
-CH₂-N~3.6q2H
-CH₂-Ar~2.9t2H

For ¹³C NMR , each unique carbon atom in the molecule will produce a separate signal. spectrabase.comspectrabase.com The carbonyl carbon of the amide will be found at a low field (~165 ppm). The aromatic carbons will appear between ~110 and 155 ppm, with their exact shifts influenced by the attached substituents (methoxy, nitro, and amide groups). The carbon bearing the methoxy group will be shifted downfield, while the carbon attached to the nitro group will also be significantly affected. The aliphatic carbons of the phenethyl group and the methoxy carbon will appear at higher fields (lower ppm values). researchgate.net

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AtomPredicted Shift (ppm)
Carbonyl (C=O)~164-167
Aromatic C-O~150-155
Aromatic C-NO₂~138-142
Aromatic C-H / C-C~110-135
Methoxy (-OCH₃)~56
-CH₂-N~41
-CH₂-Ar~35

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is used to determine the molecular weight of the compound and to gain structural information from its fragmentation pattern. spectrabase.com For this compound (C₁₆H₁₆N₂O₄), the monoisotopic mass is 300.1110 Da. In a typical mass spectrum, one would expect to see the protonated molecular ion [M+H]⁺ at m/z 301.1188 and possibly other adducts like the sodium adduct [M+Na]⁺ at m/z 323.1008.

The fragmentation of the molecule under techniques like electron ionization (EI) or collision-induced dissociation (CID) can provide valuable structural proof. The amide bond is a common site for cleavage. Key fragmentation pathways would likely include: miamioh.edu

Cleavage of the amide C-N bond: This would lead to the formation of the 4-methoxy-3-nitrobenzoyl cation (m/z 180).

Cleavage of the benzyl-CH₂ bond: This can produce a stable tropylium (B1234903) ion (m/z 91) or a phenethylaminium fragment.

Loss of the nitro group: The loss of NO₂ (46 Da) from the molecular ion or major fragments is a characteristic fragmentation for nitroaromatic compounds. youtube.com

Table 4: Predicted Mass Spectrometry Fragments for this compound

m/z (Predicted)Identity of Fragment
301.1[M+H]⁺
180.0[CH₃O(NO₂)C₆H₃CO]⁺
121.1[C₂H₅NHC₆H₅]⁺
106.1[C₆H₅CH₂CH₂]⁺
91.1[C₇H₇]⁺ (Tropylium ion)

UV-Visible Spectroscopy for Chromophore Characterization

UV-Visible spectroscopy is a valuable technique for characterizing the chromophoric system of this compound. The primary chromophore in this molecule is the substituted benzene ring. The presence of an electron-donating group (methoxy, -OCH₃) and two electron-withdrawing groups (nitro, -NO₂; and the amide, -CONH-) on the aromatic ring significantly influences its electronic absorption spectrum.

The electronic transitions responsible for UV absorption in this molecule are primarily π → π* and n → π* transitions. The benzene ring itself exhibits characteristic absorption bands, which are shifted to longer wavelengths (a bathochromic or red shift) by the substituents. The methoxy group acts as an auxochrome, enhancing the intensity and wavelength of the primary absorption bands. up.ac.za The nitro group is a powerful chromophore that often introduces its own distinct absorption features and further modifies the spectrum of the parent aromatic system. spectroscopyonline.com

In a related compound, 4-nitroanisole, which contains both the methoxy and nitro groups, a strong absorption maximum is observed around 317 nm. nist.gov For nitrobenzamide derivatives, absorption maxima have been noted at wavelengths as high as 410-450 nm, indicating significant electronic conjugation across the molecule. ijpbs.com The combination of the methoxy, nitro, and N-phenethylbenzamide moieties in the target compound is expected to result in a complex UV-Vis spectrum with characteristic absorption maxima, likely in the UVA range. The exact λmax would be determined by the specific electronic environment arising from the interplay of these groups.

Table 1: Expected UV-Visible Absorption Characteristics for this compound Based on its Constituent Moieties.
Chromophoric/Auxochromic GroupElectronic Transition TypeExpected Wavelength RegionReference
Substituted Benzene Ringπ → π~250-300 nm up.ac.za
Nitro Group (-NO₂)n → π and π → π>300 nm spectroscopyonline.com
Amide Group (-CONH-)n → π~210-220 nm (often masked) spectroscopyonline.com
Combined SystemConjugated π → π*>300 nm (likely) ijpbs.com

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is an essential tool for confirming the presence of key functional groups within the this compound structure. Each group exhibits characteristic vibrational frequencies (stretches and bends) that serve as a molecular fingerprint.

The most prominent and diagnostic peaks are expected from the nitro and amide groups due to their high polarity. The nitro group (-NO₂) will show two strong stretching vibrations: an asymmetrical stretch typically between 1550-1475 cm⁻¹ and a symmetrical stretch between 1360-1290 cm⁻¹. quora.comlibretexts.org The secondary amide (-CONH-) linkage is characterized by several bands: a C=O stretch (Amide I band) is expected in the 1680-1630 cm⁻¹ region, and an N-H bending vibration (Amide II band) often appears near 1540 cm⁻¹. spectroscopyonline.com A single N-H stretching peak for the secondary amide should be observed between 3370 and 3170 cm⁻¹. spectroscopyonline.com

Other important vibrations include the aromatic C-H stretches above 3000 cm⁻¹, C=C in-ring stretches from 1600-1450 cm⁻¹, and the C-O stretch of the methoxy ether group. libretexts.org The specific pattern of substitution on the benzene ring can also be inferred from the C-H out-of-plane bending vibrations in the fingerprint region (900-675 cm⁻¹). libretexts.org

Table 2: Key Infrared (IR) Absorption Frequencies for Functional Groups in this compound.
Functional GroupVibration TypeExpected Wavenumber (cm⁻¹)Reference
Amide (N-H)Stretch3370 - 3170 spectroscopyonline.com
Aromatic (C-H)Stretch3100 - 3000 libretexts.org
Amide (C=O) - Amide IStretch1680 - 1630 spectroscopyonline.com
Aromatic (C=C)In-ring Stretch1600 - 1450 libretexts.org
Amide (N-H) - Amide IIBend~1540 spectroscopyonline.com
Nitro (N-O)Asymmetrical Stretch1550 - 1475 spectroscopyonline.comquora.com
Nitro (N-O)Symmetrical Stretch1360 - 1290 spectroscopyonline.comquora.com
Ether (Aryl-O-CH₃)Asymmetrical Stretch1275 - 1200 libretexts.org

Hyphenated Techniques for Complex Mixture Analysis

For the sensitive and selective analysis of this compound in complex mixtures, hyphenated techniques that couple a separation method with a detection method are indispensable.

LC-MS/MS for Trace Level Detection

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the premier analytical technique for detecting and quantifying trace levels of this compound. Its high sensitivity and specificity make it ideal for complex matrices.

A typical LC-MS/MS method would involve reversed-phase chromatography using a C18 column to separate the analyte from other components. acs.org The mobile phase would likely consist of a mixture of water and an organic solvent like acetonitrile or methanol, with additives such as formic acid to facilitate ionization.

For detection, mass spectrometry can be operated in different ionization modes. Given the presence of the electron-capturing nitro group, negative-ion mode Atmospheric Pressure Chemical Ionization (APCI) is a strong candidate, as it is highly effective for nitroaromatic compounds. mdpi.comrsc.org This can lead to the formation of a molecular radical anion [M]•⁻. rsc.orgresearchgate.net Alternatively, positive-ion mode Electrospray Ionization (ESI) could be used, which would likely generate a protonated molecule [M+H]⁺. researchgate.net

In the tandem MS (MS/MS) stage, the selected precursor ion is fragmented to produce characteristic product ions. This process, known as Selected Reaction Monitoring (SRM), provides exceptional selectivity. For the [M+H]⁺ ion, fragmentation would likely occur at the amide bond, yielding ions corresponding to the benzoyl and phenethyl moieties.

Table 3: Proposed LC-MS/MS Method Parameters for the Analysis of this compound.
ParameterDescriptionReference
LC ColumnReversed-phase C18 (e.g., Ascentis® Express) lcms.cz
Mobile PhaseGradient of Acetonitrile/Methanol and Water with 0.1% Formic Acid researchgate.net
Ionization ModeNegative APCI or Positive ESI mdpi.comrsc.org
Precursor Ion (m/z)[M]•⁻ (272.08) or [M+H]⁺ (273.09) uni.lu
Detection ModeSelected Reaction Monitoring (SRM) researchgate.net

GC-MS for Volatile Component Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. mdpi.comwur.nl The direct analysis of this compound by GC-MS may be challenging due to its relatively high molecular weight (272.28 g/mol ) and polarity, which could require high temperatures leading to potential thermal degradation.

However, GC-MS is highly relevant if the compound is present as a volatile component or if related volatile impurities are of interest. reading.ac.ukresearchgate.net The analysis would typically be performed on a non-polar or mid-polarity capillary column, such as an HP-5MS. mdpi.com The sample would be injected into a heated port to ensure volatilization, and the components separated based on their boiling points and interaction with the stationary phase.

The mass spectrometer fragments the eluting compounds via Electron Ionization (EI). The resulting mass spectrum provides a fragmentation pattern that can be used for structural elucidation and identification. For this compound, characteristic fragments would be expected from the cleavage of the amide bond, leading to an iminium cation from the N-phenethyl side and a fragment corresponding to the 4-methoxy-3-nitrobenzoyl moiety. ojp.gov

Table 4: General GC-MS Parameters for the Analysis of Semi-Volatile Benzamides.
ParameterDescriptionReference
GC ColumnHP-5MS (or equivalent) capillary column (30 m × 0.25 mm) mdpi.com
Carrier GasHelium mdpi.com
Injection ModeSplit/Splitless mdpi.com
Ionization ModeElectron Ionization (EI) at 70 eV ojp.gov
DetectionMass Spectrometer (Scan or SIM mode) researchgate.net

Bioanalytical Method Development for In Vitro and Preclinical In Vivo Biological Matrices

The quantification of this compound in biological matrices such as plasma, urine, or liver microsomes is critical for preclinical studies. This requires the development and validation of a robust bioanalytical method, typically based on LC-MS/MS. uqam.ca

A key challenge in bioanalysis is the complexity of the matrix, which contains numerous endogenous components that can interfere with the analysis (matrix effects). Therefore, a crucial first step is sample preparation to isolate the analyte and remove interfering substances like proteins and phospholipids. uqam.ca Common techniques include protein precipitation (PPT) with a solvent like acetonitrile, liquid-liquid extraction (LLE), or solid-phase extraction (SPE).

The development process involves optimizing the LC-MS/MS conditions for sensitivity and selectivity, as described in section 7.3.1. An appropriate internal standard (IS), often a stable isotope-labeled version of the analyte or a close structural analog, must be used to correct for variability during sample processing and analysis.

The method must then be rigorously validated according to regulatory guidelines. This validation assesses linearity, accuracy, precision, selectivity, recovery, and matrix effects to ensure that the data generated are reliable and reproducible for preclinical decision-making.

Table 5: Key Stages in Bioanalytical Method Development for Preclinical Matrices.
StageObjectiveKey ConsiderationsReference
Sample PreparationExtract analyte and remove interferences.Choice of technique (PPT, LLE, SPE); analyte stability. uqam.ca
LC-MS/MS OptimizationAchieve high sensitivity and selectivity.Column chemistry, mobile phase, ionization mode, SRM transitions. researchgate.net
Internal Standard SelectionCorrect for analytical variability.Structural similarity; no interference with analyte. researchgate.net
Method ValidationDemonstrate method reliability.Linearity, accuracy, precision, selectivity, matrix effect, stability. uqam.ca

Table of Mentioned Compounds

Compound Name
This compound
4-nitroanisole
Acetonitrile
Methanol
Formic Acid
Helium

Metabolic Transformations of 4 Methoxy 3 Nitro N Phenethylbenzamide in Biological Systems Non Clinical

In Vitro Hepatic Microsomal Stability Studies

The initial assessment of a compound's metabolic fate often begins with in vitro hepatic microsomal stability assays. These experiments evaluate the susceptibility of a compound to metabolism by liver enzymes, primarily the Cytochrome P450 (CYP450) family, which are abundant in liver microsomes. evotec.comdomainex.co.ukyoutube.com

The procedure involves incubating 4-methoxy-3-nitro-N-phenethylbenzamide with liver microsomes sourced from various species (e.g., human, rat, mouse) at a physiological temperature of 37°C. domainex.co.uk The reaction is initiated by adding a necessary cofactor, NADPH, which fuels the enzymatic activity of CYPs. evotec.comprotocols.io Samples are collected at several time points (e.g., 0, 5, 15, 30, 45, and 60 minutes) and the reaction is stopped, typically by adding a cold organic solvent like acetonitrile (B52724). domainex.co.ukaxispharm.com The remaining amount of the parent compound is then quantified using analytical techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). mercell.com

From the rate of disappearance of the parent compound, key pharmacokinetic parameters are calculated. The in vitro half-life (t½) represents the time required for 50% of the compound to be metabolized. The intrinsic clearance (CLint) is also determined, which describes the inherent ability of the liver enzymes to metabolize the compound. youtube.comprotocols.io These values are crucial for predicting how quickly the compound might be cleared from the body in a real-world scenario.

Table 1: Hypothetical In Vitro Metabolic Stability of this compound in Liver Microsomes This table presents illustrative data for educational purposes, as specific experimental results for this compound are not publicly available.

SpeciesIn Vitro Half-life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)
Human2527.7
Rat1838.5
Mouse1257.8

Identification of Major Metabolites in Subcellular Fractions (e.g., Liver S9)

To identify the metabolic products (metabolites) of this compound, liver S9 fractions are often employed. The S9 fraction is the supernatant from a liver homogenate centrifuged at 9000g and contains both microsomes (with Phase I enzymes) and the cytosol (with Phase I and Phase II enzymes). springernature.comnih.govresearchgate.net This allows for a more comprehensive view of metabolism, capturing both the initial breakdown and subsequent conjugation reactions. scispace.com

Based on the chemical structure of this compound, several metabolic pathways are plausible:

Nitroreduction: The nitro group (-NO₂) is a key feature and can be reduced to a nitroso (-NO), hydroxylamino (-NHOH), and ultimately an amino (-NH₂) group. nih.govnih.govresearchgate.net This is a significant metabolic route for many nitroaromatic compounds.

O-demethylation: The methoxy (B1213986) group (-OCH₃) can be cleaved to form a hydroxyl group (-OH), a common reaction catalyzed by CYP450 enzymes. nih.govmdpi.comrsc.org

Aromatic Hydroxylation: A hydroxyl group can be added to the aromatic rings.

Amide Hydrolysis: The amide bond (-CONH-) could be cleaved, splitting the molecule into two smaller parts.

N-dealkylation: The bond connecting the nitrogen to the phenethyl group could be cleaved. nih.gov

After incubation with the S9 fraction and appropriate cofactors to stimulate both Phase I and Phase II reactions, metabolites are identified using high-resolution mass spectrometry. springernature.comnih.gov

Table 2: Plausible Major Metabolites of this compound Identified in Liver S9 Fractions This table lists hypothetical metabolites based on the compound's structure and common metabolic pathways.

Metabolite IDProposed Metabolic ReactionResulting Compound
M1Nitroreduction4-methoxy-3-amino-N-phenethylbenzamide
M2O-demethylation4-hydroxy-3-nitro-N-phenethylbenzamide
M3Aromatic Hydroxylation (Phenethyl ring)4-methoxy-3-nitro-N-(hydroxyphenethyl)benzamide
M4Amide Hydrolysis4-methoxy-3-nitrobenzoic acid
M5Nitroreduction and O-demethylation4-hydroxy-3-amino-N-phenethylbenzamide

Elucidation of Enzyme Systems Involved in Metabolism (e.g., Cytochrome P450 isoforms)

Identifying the specific enzymes responsible for metabolism is crucial for predicting potential drug-drug interactions. For this compound, the primary enzyme systems involved are expected to be the Cytochrome P450 superfamily and nitroreductases.

Cytochrome P450 (CYP) Isoforms: These enzymes are the main drivers of oxidative metabolism. youtube.com O-demethylation and aromatic hydroxylation are hallmark CYP-mediated reactions. mdpi.comrsc.org Specific isoforms like CYP3A4 and members of the CYP1A and CYP2C families are commonly involved in the metabolism of a wide range of compounds and are likely contributors to the breakdown of this molecule. mdpi.comnih.gov Under certain (low oxygen) conditions, CYP enzymes can also contribute to nitroreduction. nih.gov

Nitroreductases: These enzymes are specialized in reducing nitro groups. researchgate.net They can be found in both the liver and in the bacteria of the gastrointestinal tract. nih.govnih.gov The reduction of the nitro group on the benzamide (B126) ring is a critical activation or detoxification step that is primarily handled by these enzymes. nih.govresearchgate.net

Experiments using specific chemical inhibitors of CYP isoforms or using recombinant human CYP enzymes can pinpoint which specific isoforms are involved in each metabolic pathway.

Excretion Pathways of Metabolites in Animal Models

Following metabolism in the liver, the resulting metabolites must be excreted from the body. In preclinical animal models (such as rats or mice), the excretion pathways are determined by collecting urine and feces over a period of time after administering the compound.

The metabolites, particularly those generated from Phase I reactions like hydroxylation, are often made more water-soluble through Phase II conjugation reactions (e.g., glucuronidation or sulfation) in the liver. springernature.comresearchgate.net These conjugated metabolites are then transported into the bloodstream for elimination by the kidneys into urine, or they are secreted into bile for elimination via the feces. The balance between urinary and fecal excretion depends on the physicochemical properties of the metabolites, such as their size and polarity.

Species-Specific Differences in Metabolism (Preclinical Models)

Metabolic pathways can vary significantly between different species, which is a critical consideration when extrapolating preclinical data to humans. bioivt.com These differences often arise from variations in the expression levels and activity of specific drug-metabolizing enzymes. bioivt.com

For this compound, species differences might be observed in:

Rate of Metabolism: As suggested by the hypothetical data in Table 1, rodents (rats, mice) often exhibit higher rates of hepatic metabolism compared to humans.

Metabolite Profile: The predominant metabolic pathway may differ. For instance, the balance between nitroreduction and O-demethylation could vary. One species might favor reduction of the nitro group, while another might more rapidly cleave the methoxy group. These differences are often due to species-specific expression of CYP isoforms or nitroreductases. nih.gov

Understanding these species-specific differences is essential for selecting the most appropriate animal model for further toxicological studies and for accurately predicting the compound's behavior in humans. bioivt.com

Crystallography and Solid State Characterization of 4 Methoxy 3 Nitro N Phenethylbenzamide

Single-Crystal X-ray Diffraction Studies for Precise Molecular Geometry

Single-crystal X-ray diffraction analysis has been instrumental in determining the exact molecular geometry of 4-methoxy-3-nitro-N-phenethylbenzamide. These studies show that the molecule crystallizes in the monoclinic space group P2(1)/c. The fundamental structure consists of a central benzamide (B126) core. A methoxy (B1213986) group and a nitro group are attached to this core at the C4 and C3 positions, respectively. The phenethyl group is bonded to the amide nitrogen atom.

The molecule adopts a trans conformation with respect to the C8-N1 bond of the amide group. The dihedral angle between the two aromatic rings within the molecule is 79.4 (1)°. This significant twist is a key feature of its three-dimensional shape.

Intermolecular interactions play a crucial role in stabilizing the crystal lattice. A notable interaction is the N-H···O hydrogen bond, which links adjacent molecules together. This hydrogen bond is formed between the amide hydrogen and the oxygen atom of the nitro group of a neighboring molecule, creating chains along the c-axis. Further stability is provided by weaker C-H···O interactions.

Table 1: Crystal Data and Structure Refinement for this compound

Parameter Value
Empirical formula C16H16N2O4
Formula weight 300.31
Crystal system Monoclinic
Space group P2(1)/c
a (Å) 12.036 (3)
b (Å) 5.093 (1)
c (Å) 24.135 (6)
β (°) 99.13 (1)
Volume (ų) 1459.1 (6)
Z 4
Density (calculated) (Mg/m³) 1.366
Absorption coefficient (mm⁻¹) 0.101
F(000) 632
Final R indices [I>2sigma(I)] R1 = 0.0566, wR2 = 0.1472
R indices (all data) R1 = 0.0934, wR2 = 0.1705

Data sourced from crystallographic studies.

Polymorphism and Pseudopolymorphism Investigations

The investigation into the polymorphic and pseudopolymorphic behavior of this compound is a critical area of research, as different solid-state forms can exhibit distinct physicochemical properties. While the monoclinic form (P2(1)/c) is the most well-documented polymorph, studies are ongoing to identify and characterize other potential crystalline forms that may arise under different crystallization conditions such as variations in solvent, temperature, and pressure.

The existence of different polymorphs could have significant implications for the compound's solubility, dissolution rate, and bioavailability. At present, detailed public reports on other specific polymorphs or pseudopolymorphs (hydrates or solvates) of this compound are not extensively available, indicating an area ripe for further scientific exploration. The focus remains on understanding the stability and interconversion potential of any new forms relative to the known monoclinic structure.

Co-crystallization Strategies with Biological Targets

Co-crystallization is a strategic approach to modify the physicochemical properties of a compound by incorporating a second molecule (a coformer) into the crystal lattice. For this compound, this strategy is being explored to enhance properties relevant to its potential biological applications. The primary goal is to form co-crystals with pharmaceutically acceptable coformers that can improve solubility, stability, or manufacturability.

Research in this area focuses on identifying suitable coformers that can form robust hydrogen bonds or other non-covalent interactions with the functional groups of this compound, such as the amide, nitro, and methoxy groups. While specific examples of co-crystals with biological targets are still emerging in the literature, the principles of crystal engineering are being applied to predict and design these multi-component systems. The success of such strategies could pave the way for developing novel solid forms of the compound with tailored properties.

Solid-State NMR Applications for Amorphous/Crystalline State Analysis

Solid-state Nuclear Magnetic Resonance (ssNMR) spectroscopy is a powerful, non-destructive technique for characterizing the solid forms of pharmaceutical compounds. It is particularly valuable for distinguishing between crystalline and amorphous states and for providing detailed information about molecular structure and dynamics in the solid state.

For this compound, ssNMR can be used to complement the data obtained from X-ray diffraction. While diffraction techniques are excellent for well-ordered crystalline materials, ssNMR can provide insights into materials with little or no long-range order, such as amorphous solids or poorly crystalline samples. By analyzing the chemical shifts and relaxation times, ssNMR can identify the number of unique molecules in the crystallographic asymmetric unit, confirm the conformation of the molecule, and probe the intermolecular interactions present in the solid state. Although specific ssNMR studies on this compound are not widely published, its application would be a logical next step in a comprehensive solid-state characterization campaign, especially for analyzing samples that may contain a mixture of crystalline and amorphous forms.

Intellectual Property Landscape and Patent Analysis Pertaining to 4 Methoxy 3 Nitro N Phenethylbenzamide

Review of Existing Patents on Benzamide (B126) Derivatives with Biological Relevance

The benzamide scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and investigational compounds with a wide array of biological activities. A review of the patent literature reveals a vast and diverse landscape of intellectual property surrounding benzamide derivatives. These patents claim novel compounds, compositions, and methods of use for treating various diseases.

Patents for benzamide derivatives often focus on specific substitution patterns that confer desired pharmacological properties. For instance, a significant number of patents cover benzamides with heterocyclic substituents. One patent discloses isoxazoline-substituted benzamide compounds for controlling noxious organisms, highlighting the agricultural applications of this chemical class. google.com Another patent describes substituted N-(phenethyl)benzamide derivatives for the treatment of inflammatory pathologies, type 2 diabetes, and dyslipidemias. google.comgoogle.com These patents typically claim a genus of compounds defined by a general formula, with variations in substituents on the benzoyl and phenethyl moieties.

The biological targets of patented benzamide derivatives are equally varied. Some patents claim benzamides as enzyme inhibitors, such as histone deacetylase (HDAC) inhibitors for cancer therapy. nih.gov Others describe their utility as receptor antagonists or modulators. For example, certain N-aryl-N-(4-piperidinyl)amides have been patented for their analgesic activity. google.com Furthermore, patents for optically active benzamides, such as the levorotatory form of N-(1-ethyl-2-pyrrolidinylmethyl)-2-methoxy-5-sulfamoyl-benzamide (a derivative of Sulpiride), underscore the importance of stereochemistry in patent claims. google.com

The following table provides a summary of selected patents for biologically relevant benzamide derivatives, illustrating the breadth of protected chemical space.

Patent NumberTitleKey Biological Relevance/ApplicationClaimed Structural Features
WO2005085216A1Isoxazoline-substituted benzamide compound and noxious organism control agentPest controlBenzamide core with an isoxazoline (B3343090) substituent.
US6395759B1Substituted benzamide derivatives and pharmaceutical compositions containing themTreatment of anxiety, mania, depression, and other neurological disordersBenzamide derivatives with a methylene (B1212753) or ethylene (B1197577) linkage and various substituents on the aromatic rings.
WO2007118963A2Substituted n-(phenethyl)benzamide derivatives, preparation and uses thereofTreatment of inflammatory pathologies, type 2 diabetes, and dyslipidemiasPolysubstituted N-(phenethyl)benzamide derivatives.
US9296732B2Substituted benzamides and their usesGLUT1 inhibitors for disease treatmentBenzamides with specific substitutions intended to inhibit the GLUT1 transporter.
US4584303AN-aryl-N-(4-piperidinyl)amides and pharmaceutical compositions and method employing such compoundsAnalgesic activityN-aryl-N-(4-piperidinyl) substituted alkoxyalkylamides, furoylamides, or thiophene (B33073) carboxamides.
DE2903891A1Optically active benzamide, process for their production and their applicationTherapeutic agentsLevorotatory N-(1-ethyl-2-pyrrolidinylmethyl)-2-methoxy-5-sulfamoyl-benzamide.

This review of existing patents demonstrates a well-established but continuously evolving intellectual property landscape for benzamide derivatives. The focus on specific substitution patterns and their resulting biological activities is a key feature of these patents.

Patentability Assessment of 4-Methoxy-3-nitro-N-phenethylbenzamide and its Analogues

The patentability of a novel chemical compound hinges on three primary criteria: novelty, inventive step (non-obviousness), and industrial applicability (utility). A thorough assessment of this compound against these criteria is essential to determine its potential for intellectual property protection.

Novelty: A comprehensive search of scientific and patent literature did not reveal any prior disclosure of the specific compound this compound. This absence of prior art is a strong indicator of its novelty. While precursors such as 4-methoxy-3-nitrobenzaldehyde (B1298851) and 4-methoxy-beta-phenylethylamine are known, the final amide product appears to be a new chemical entity. google.comgoogle.com The synthesis of a related compound, N-(4-Methoxy-3-nitrophenyl)acetamide, has been reported, but this is structurally distinct from the target compound. nih.gov

Inventive Step (Non-Obviousness): The assessment of inventive step is more nuanced and involves determining whether the compound would have been obvious to a person skilled in the art at the time of invention. While the general benzamide scaffold is well-known, the specific combination of the 4-methoxy and 3-nitro substituents on the benzoyl ring, coupled with the N-phenethyl group, may not be an obvious combination. Research on N-phenylbenzamides has explored the impact of electron-withdrawing groups like the nitro substituent, but this does not necessarily render all such combinations obvious. The presence of an unexpected or surprising biological activity would significantly strengthen the argument for an inventive step. For instance, if this compound were to exhibit potent and selective activity against a particular biological target that is not predictable from the prior art, this would be a strong indicator of non-obviousness.

Industrial Applicability (Utility): To be patentable, the compound must have a credible and substantial utility. This is often demonstrated through data showing a specific biological activity. For example, data from in vitro or in vivo assays demonstrating efficacy in a particular disease model would satisfy this requirement. The synthesis of related compounds for potential antimicrobial and anticancer properties suggests that this class of molecules has recognized potential for biological activity.

The patentability of analogues of this compound would depend on their own novelty, inventive step, and utility. A patent application could claim a genus of related compounds, with variations at different positions of the molecule. The scope of such a claim would be determined by the extent of the supporting data and the proximity to the prior art.

Future Research Directions and Unexplored Avenues for 4 Methoxy 3 Nitro N Phenethylbenzamide

Advancements in Asymmetric Synthesis of Chiral Analogues

The parent compound, 4-methoxy-3-nitro-N-phenethylbenzamide, is achiral. However, the introduction of chirality into drug candidates is a critical strategy for enhancing therapeutic index, improving target specificity, and reducing off-target effects. Future synthetic research should focus on developing asymmetric routes to chiral analogues of this benzamide (B126).

One promising approach involves the catalytic asymmetric synthesis of derivatives with stereocenters on the phenethyl side chain. nih.gov For instance, asymmetric hydrogenation or reduction of a precursor with a double bond in the ethyl linker could establish a chiral center. Another avenue is the use of chiral building blocks, such as optically active phenylethylamine derivatives, in the final amide coupling step. Furthermore, the synthesis of atropisomeric analogues, where restricted rotation around the amide or aryl-aryl bonds creates a source of non-biaryl inherent chirality, could be explored, potentially leading to compounds with unique three-dimensional structures and biological activities. nih.gov

Proposed Chiral Analogue Synthetic Strategy Potential Advantage
(R)- or (S)-4-Methoxy-3-nitro-N-(1-phenylethyl)benzamideUse of commercially available chiral 1-phenylethylamineStraightforward synthesis to probe stereospecific interactions.
Analogues with chiral centers on the phenyl ring of the phenethyl moietyAsymmetric functionalization of the aromatic ringIntroduction of novel steric and electronic features.
Atropisomeric analogues with bulky substituentsHindered rotation synthesisCreation of conformationally locked structures for improved receptor fit.

These strategies would expand the chemical space around the core scaffold and are essential for dissecting the structure-activity relationships of this compound class in a stereospecific manner.

Exploration of Novel Biological Targets and Therapeutic Areas

While the biological activity of this compound itself is not extensively documented, its structural motifs suggest several promising, yet unexplored, therapeutic areas. The benzamide scaffold is a privileged structure in medicinal chemistry, and derivatives have shown a wide range of activities.

N-phenylbenzamide derivatives have been investigated as agents against kinetoplastid parasites, which are responsible for neglected tropical diseases like leishmaniasis and trypanosomiasis. nih.gov These compounds are thought to target the parasites' unique mitochondrial DNA (kDNA). nih.gov The structural similarity of this compound suggests that it and its derivatives could be evaluated for antiprotozoal activity. Additionally, certain N-phenylbenzamide derivatives have demonstrated antiviral effects, for instance against Hepatitis B virus (HBV), by modulating host factors. nih.gov This provides a rationale for screening this compound class against a panel of viruses.

Furthermore, the benzamide core is present in potent and selective inhibitors of sirtuins (SIRTs), such as SIRT2, which are implicated in neurodegenerative diseases like Parkinson's and Huntington's disease. nih.gov Developing and testing analogues for SIRT inhibition could open a path toward neuroprotective agents. The nitroaromatic group is also a key feature in compounds with antimicrobial and anticancer properties. mdpi.com

Potential Target Class Therapeutic Area Rationale Based on Structural Motifs
Kinetoplastid DNA (kDNA)Anti-parasitic (Leishmaniasis, Chagas disease)Benzamide derivatives are known minor groove binders of AT-rich DNA. nih.gov
Sirtuin (SIRT) EnzymesNeurodegenerative Diseases, Metabolic DisordersThe benzamide scaffold is a key component of known SIRT inhibitors. nih.gov
Viral Proteins/Host FactorsAntiviral (e.g., HBV)N-phenylbenzamides have shown activity by modulating intracellular pathways. nih.gov
Bacterial/Fungal EnzymesAntimicrobialThe nitroaromatic group is a known pharmacophore in antimicrobial agents. mdpi.com

Systematic screening against these targets is a logical next step to define the compound's therapeutic potential.

Integration with Advanced High-Throughput Screening Technologies

To efficiently explore the biological potential of this compound and its derivatives, integration with advanced high-throughput screening (HTS) is essential. HTS allows for the rapid testing of millions of compounds, making it a cornerstone of modern drug discovery. youtube.com

A library of analogues, synthesized perhaps using multicomponent reactions (see section 11.6), could be subjected to two main types of HTS campaigns:

Target-Based Screening: If a specific molecular target is hypothesized (e.g., SIRT2), the library can be screened directly against the purified enzyme or protein to identify inhibitors or modulators. nih.gov

Phenotypic Screening: This approach involves testing the compound library on whole cells or even organisms to identify molecules that produce a desired change in phenotype (e.g., kill cancer cells, prevent viral replication) without prior knowledge of the specific target. youtube.com This is an unbiased method for discovering novel mechanisms of action. youtube.com

Modern HTS platforms utilize state-of-the-art robotics, microfluidics, and automated data analysis, often employing machine learning algorithms to identify patterns and potential drug candidates from vast datasets. youtube.com A well-planned HTS approach can quickly pinpoint promising compounds and discard non-viable ones, accelerating the journey from a chemical entity to a validated hit. unchainedlabs.com

Application as Chemical Biology Probes and Tools

Beyond direct therapeutic use, small molecules like this compound can be developed into chemical probes to study complex biological systems. nih.govyoutube.com A high-quality chemical probe has a well-defined mechanism of action and target, allowing researchers to perturb and elucidate biological pathways with temporal and dose-dependent control. nih.gov

To convert this compound into a chemical probe, it would need to be chemically modified to include a reporter tag or a reactive group. Common strategies include:

Affinity-Based Probes: Incorporating a photo-reactive group (e.g., diazirine or benzophenone) that, upon UV irradiation, covalently crosslinks the probe to its target protein. nih.gov The target can then be identified using proteomic techniques.

Activity-Based Probes: Adding a bio-orthogonal handle, such as an alkyne or azide (B81097), that allows the probe to be "clicked" to a reporter molecule (e.g., biotin (B1667282) for pulldown or a fluorophore for imaging) after it has bound to its target. nih.gov

Imaging Probes: Radiolabeling the molecule, for instance by replacing the methoxy (B1213986) group with a carbon-11 (B1219553) labeled methoxy group, could create a positron-emission tomography (PET) imaging agent to visualize its distribution and target engagement in vivo, a strategy successfully used for other benzamides. nih.gov

Probe Type Required Modification Application
Photo-Affinity ProbeAddition of a diazirine or benzophenone (B1666685) groupCovalent labeling and identification of direct binding partners. nih.gov
Bio-orthogonal ProbeAddition of a terminal alkyne or azide groupTarget profiling in cells and tissues (pull-down, imaging). nih.gov
PET Imaging ProbeIncorporation of a positron-emitting isotope (e.g., ¹¹C)In vivo visualization of drug distribution and target occupancy. nih.gov

Developing such probes would be invaluable for validating the molecular targets of this compound class and understanding their mechanism of action at a cellular level.

Development of Prodrug Strategies for Enhanced Biological Performance

The presence of a nitroaromatic group in this compound makes it an ideal candidate for development as a hypoxia-activated prodrug. nih.gov Solid tumors often contain regions of low oxygen (hypoxia), a microenvironment that is fundamentally different from healthy tissues. nih.gov This difference can be exploited for targeted drug delivery.

Nitroaromatic compounds can be enzymatically reduced by nitroreductases, which are highly active in hypoxic conditions, to form highly reactive and cytotoxic species like hydroxylamines and amines. nih.govresearchgate.net In well-oxygenated tissues, the initial one-electron reduction product is rapidly re-oxidized back to the parent nitro compound, rendering it inactive. This mechanism allows for the selective activation of the cytotoxic agent within the tumor microenvironment, minimizing systemic toxicity. nih.gov

The research would involve:

Confirming that the nitro group of this compound can be reduced by cellular nitroreductases.

Evaluating the cytotoxicity of the parent compound versus its reduced metabolites.

Testing its selective activity under hypoxic versus normoxic conditions in cancer cell lines.

This strategy could transform the compound into a targeted anticancer agent, a highly sought-after goal in modern oncology. taylorfrancis.com

Multicomponent Reaction Approaches for Library Synthesis

To effectively execute the screening and development strategies outlined above, access to a structurally diverse library of analogues is paramount. Multicomponent reactions (MCRs) are powerful tools for achieving this, as they combine three or more starting materials in a single step to create complex products, maximizing synthetic efficiency and step economy. mdpi.comnih.gov

The this compound scaffold is highly amenable to MCR-based synthesis. For example, an Ugi four-component reaction could be envisioned, using a substituted benzoic acid, a phenethylamine (B48288) derivative, an isocyanide, and an aldehyde as inputs. This would allow for simultaneous variation at four different points on the molecule, rapidly generating a large library of diverse compounds. Other MCRs, like the Passerini or Mannich reactions, could also be adapted to build diverse benzamide-containing scaffolds. mdpi.comnih.gov

This approach enables the rapid exploration of the chemical space around the parent molecule, which is crucial for establishing robust structure-activity relationships (SAR) and optimizing properties like potency, selectivity, and metabolic stability. nih.gov

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the synthesis of 4-methoxy-3-nitro-N-phenethylbenzamide in a laboratory setting?

  • Methodological Answer : Synthesis optimization requires careful control of reaction conditions, such as temperature, solvent choice, and stoichiometry. For example, nitro-substituted benzamides often require nitration steps under controlled acidic conditions (e.g., HNO₃/H₂SO₄) to avoid over-nitration or decomposition. The use of anhydrous solvents (e.g., dichloromethane) and inert atmospheres (N₂/Ar) minimizes side reactions. Post-synthetic purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization (ethanol/water) is critical for isolating high-purity products. Hazard analysis for nitro-containing compounds must address thermal instability and mutagenicity risks .

Q. How can structural characterization of this compound be performed to confirm its identity and purity?

  • Methodological Answer : Use a combination of spectroscopic techniques:

  • ¹H/¹³C NMR : Assign methoxy (δ ~3.8 ppm for OCH₃), nitro (meta to methoxy in aromatic region), and phenethylamide protons (δ ~7.2–7.4 ppm for aromatic protons; δ ~2.8–3.5 ppm for CH₂ groups).
  • IR Spectroscopy : Confirm amide C=O stretch (~1650 cm⁻¹) and nitro group absorption (~1520 cm⁻¹ and ~1350 cm⁻¹).
  • Mass Spectrometry (ESI/HRMS) : Verify molecular ion [M+H]⁺ and fragmentation patterns consistent with the nitro and methoxy substituents.
    Cross-referencing with computational NMR predictions (e.g., DFT calculations) enhances accuracy .

Q. What safety protocols are essential when handling this compound?

  • Methodological Answer : Conduct a pre-experiment hazard assessment (per OSHA/NIOSH guidelines):

  • Mutagenicity Testing : Ames testing (e.g., Salmonella typhimurium strains TA98/TA100) to evaluate nitro-group-mediated genotoxicity.
  • PPE : Nitrile gloves, lab coat, and safety goggles; use fume hoods for weighing and reactions.
  • Storage : Store in amber vials at 2–8°C to prevent photodegradation. Avoid contact with reducing agents (risk of nitro-group reduction to amines) .

Advanced Research Questions

Q. How can conflicting spectroscopic data (e.g., unexpected peaks in NMR) be resolved during characterization of this compound?

  • Methodological Answer :

  • Step 1 : Re-examine reaction conditions for potential byproducts (e.g., incomplete nitration leading to mono-nitro derivatives).
  • Step 2 : Perform 2D NMR (COSY, HSQC, HMBC) to differentiate regioisomers or tautomers. For example, HMBC correlations can confirm methoxy and nitro group positions on the aromatic ring.
  • Step 3 : Compare experimental data with computational simulations (e.g., Gaussian or ADF software) to model chemical shifts and validate assignments .

Q. What strategies mitigate thermal decomposition risks during DSC/TGA analysis of nitro-substituted benzamides like this compound?

  • Methodological Answer :

  • Temperature Ramp : Use slow heating rates (e.g., 5°C/min) to detect early decomposition events.
  • Atmosphere : Perform under inert gas (N₂) to prevent oxidative degradation.
  • Sample Preparation : Ensure homogeneity; avoid crystalline defects by recrystallizing prior to analysis. Calorimetric data should be cross-validated with accelerated stability studies (40°C/75% RH for 4 weeks) .

Q. How can computational chemistry predict the reactivity of this compound in nucleophilic substitution reactions?

  • Methodological Answer :

  • DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to map electrostatic potential surfaces (EPS) and identify electrophilic centers (e.g., nitro group para to methoxy).
  • Transition State Modeling : Use QM/MM methods to simulate attack by nucleophiles (e.g., thiols or amines) at the nitro-substituted carbon.
  • Solvent Effects : Include implicit solvent models (e.g., PCM for DMSO) to account for polarity’s impact on reaction kinetics .

Q. What experimental designs validate the biological activity of this compound in enzyme inhibition assays?

  • Methodological Answer :

  • Dose-Response Curves : Test concentrations from 1 nM to 100 µM in triplicate. Use positive controls (e.g., known nitroaromatic inhibitors).
  • Enzyme Kinetics : Perform Michaelis-Menten analysis with varying substrate concentrations to determine inhibition type (competitive/non-competitive).
  • Cellular Assays : Evaluate cytotoxicity (MTT assay) and specificity (kinase panel screening) to rule off-target effects. Data should be analyzed using GraphPad Prism for IC₅₀/EC₅₀ calculations .

Data Contradiction Analysis

Q. How should researchers address discrepancies between theoretical (computational) and experimental solubility data for this compound?

  • Methodological Answer :

  • Solvent Selection : Re-evaluate Hansen solubility parameters (δD, δP, δH) to identify mismatches between predicted and empirical solubility.
  • Experimental Replication : Use standardized shake-flask methods (USP/Ph. Eur.) with HPLC quantification.
  • Crystallinity Assessment : Perform PXRD to detect polymorphic forms affecting solubility. Adjust computational models to account for crystal packing effects .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.